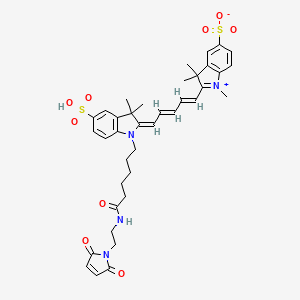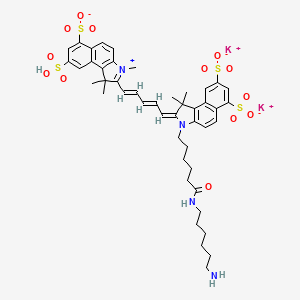
Sulfo-Cyanine5.5 amine (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 amine (potassium) is a water-soluble cyanine dye that is highly suitable for far-red and near-infrared applications, such as in vivo imaging. This compound contains four sulfonate groups, which contribute to its high hydrophilicity and water solubility. Like other cyanine dyes, Sulfo-Cyanine5.5 amine (potassium) has an excellent extinction coefficient, making it a bright fluorescent marker in the far-red region. The amine group in this dye is separated from the fluorophore by a relatively long linker, facilitating conjugation with various electrophiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 amine (potassium) involves the incorporation of sulfonate groups into the cyanine dye structure. The amine group is introduced through a relatively long linker, which aids in conjugation. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of activated esters, epoxides, and other electrophilic reagents to couple with the aliphatic primary amine groups .
Industrial Production Methods
Industrial production of Sulfo-Cyanine5.5 amine (potassium) typically involves large-scale synthesis using automated processes to ensure consistency and purity. The dye is produced in controlled environments to maintain its high hydrophilicity and water solubility. The final product is subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and molecular weight .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5.5 amine (potassium) undergoes various chemical reactions, including:
Substitution Reactions: The aliphatic primary amine group can react with electrophiles such as activated esters and epoxides.
Enzymatic Transamination: The amine group can be used in enzymatic transamination labeling
Common Reagents and Conditions
Activated Esters: Used for coupling with the amine group.
Epoxides: React with the amine group to form stable products.
Enzymes: Facilitate transamination reactions
Major Products
The major products formed from these reactions are conjugated dyes that retain the fluorescent properties of Sulfo-Cyanine5.5 amine (potassium). These conjugates are used in various imaging and labeling applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 amine (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in in vivo imaging to track biological processes.
Medicine: Utilized in diagnostic imaging and therapeutic research.
Industry: Applied in the development of fluorescent probes and sensors
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine5.5 amine (potassium) involves its ability to fluoresce in the far-red region. The dye’s high extinction coefficient and quantum yield make it an effective marker for imaging applications. The amine group allows for conjugation with various biomolecules, enabling targeted imaging and labeling. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated biomolecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cyanine5 amine: Another water-soluble cyanine dye with similar properties but different spectral characteristics.
Sulfo-Cyanine3 amine: A cyanine dye used for imaging in the visible spectrum.
BDP FL tetrazine: A reactive dye for the inverse electron demand Diels-Alder reaction
Uniqueness
Sulfo-Cyanine5.5 amine (potassium) is unique due to its high hydrophilicity, water solubility, and excellent extinction coefficient. These properties make it particularly suitable for far-red and near-infrared imaging applications, providing bright and stable fluorescence signals .
Eigenschaften
Molekularformel |
C46H54K2N4O13S4 |
|---|---|
Molekulargewicht |
1077.4 g/mol |
IUPAC-Name |
dipotassium;(2E)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 |
InChI-Schlüssel |
UHRNSQDVKXPMOX-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


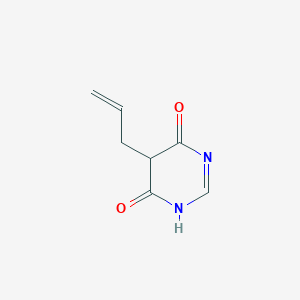
![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)

![1,2,3,4,4a,5,5a,6,6a,6b,7,8,9,10,10a,11,11a,12,12a,12b-Icosahydroindolo[3,2-b]carbazole](/img/structure/B12364989.png)

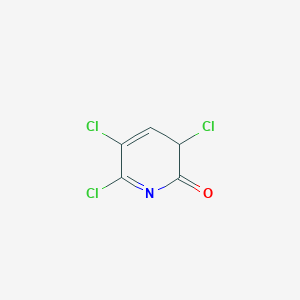
![[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] acetate](/img/structure/B12365007.png)
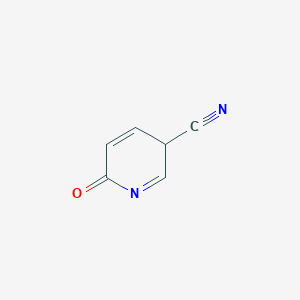
![5-chloro-N-[1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B12365017.png)
![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
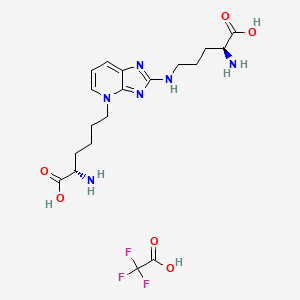
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
